molecular formula C16H13N3O2S B2434245 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide CAS No. 476631-61-5

2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide

Cat. No.: B2434245
CAS No.: 476631-61-5
M. Wt: 311.36
InChI Key: GTZRWNTWJYHRKN-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

The synthesis of new functionalized pyridine linked thiazole derivatives, incorporating the 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide structure, has been explored for its antiproliferative activities against various cancer cell lines. These compounds have shown promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values comparable to 5-fluorouracil, highlighting their potential as therapeutic agents in cancer treatment. The study emphasizes the significance of docking studies in understanding the binding sites of these compounds with Rho-associated protein kinase (ROCK-1) (Alaa M. Alqahtani & A. Bayazeed, 2020; A. Bayazeed & R. Alnoman, 2020).

Antimicrobial Profile

Research into the antimicrobial properties of compounds derived from this compound has also been conducted. Newer Schiff bases and thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The study showcases the potential of these compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (N. Fuloria, S. Fuloria, & R. Gupta, 2014).

Insecticidal Activities

The versatility of this compound as a precursor for synthesizing various heterocycles has been demonstrated in studies targeting insecticidal properties. Compounds synthesized from this precursor have been assessed for their efficacy against the cotton leafworm, Spodoptera littoralis, revealing the compound's potential in contributing to the development of new insecticidal agents (A. Fadda et al., 2017).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide are largely derived from its thiazole and pyridine components . Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to be slightly soluble in water, which could potentially influence their transport and distribution .

Subcellular Localization

The localization of thiazole derivatives could potentially be influenced by various factors, including targeting signals or post-translational modifications .

Properties

IUPAC Name

2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(10-21-13-4-2-1-3-5-13)19-16-18-14(11-22-16)12-6-8-17-9-7-12/h1-9,11H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZRWNTWJYHRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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